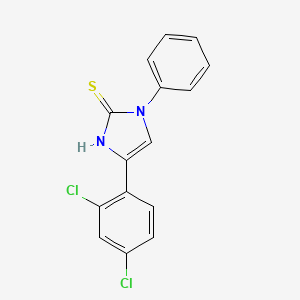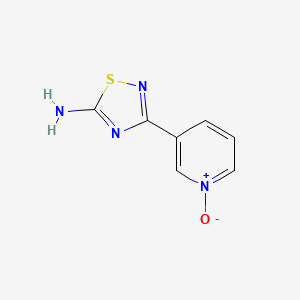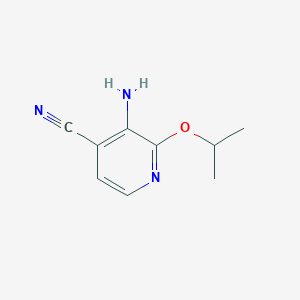
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile is a heterocyclic compound with the molecular formula C9H11N3O It is characterized by the presence of an amino group, a propan-2-yloxy group, and a carbonitrile group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chloro-3-nitropyridine with isopropanol in the presence of a base to form 2-(propan-2-yloxy)-3-nitropyridine. This intermediate is then reduced to 2-(propan-2-yloxy)-3-aminopyridine, which is subsequently reacted with cyanogen bromide to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the development of bioactive molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and carbonitrile groups allows for interactions with various biological macromolecules, influencing pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-pyridinecarbonitrile: Similar structure but lacks the propan-2-yloxy group.
2-Amino-4H-pyran-3-carbonitrile: Contains a pyran ring instead of a pyridine ring.
Uniqueness
3-Amino-2-(propan-2-yloxy)pyridine-4-carbonitrile is unique due to the presence of the propan-2-yloxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets compared to similar compounds .
Properties
Molecular Formula |
C9H11N3O |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-amino-2-propan-2-yloxypyridine-4-carbonitrile |
InChI |
InChI=1S/C9H11N3O/c1-6(2)13-9-8(11)7(5-10)3-4-12-9/h3-4,6H,11H2,1-2H3 |
InChI Key |
VSGCRWDGNLNGNC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=CC(=C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


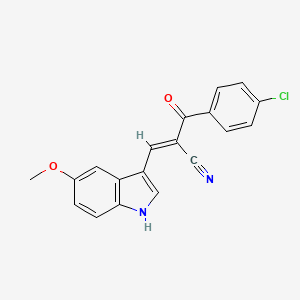
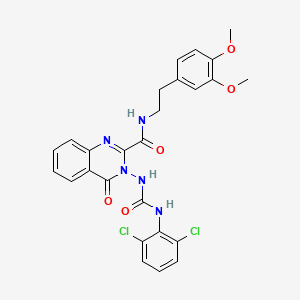
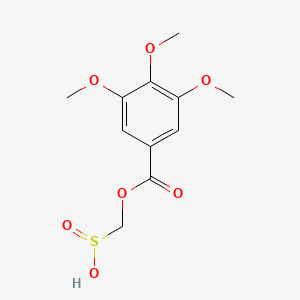
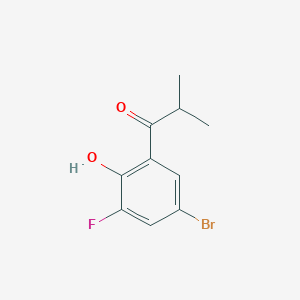
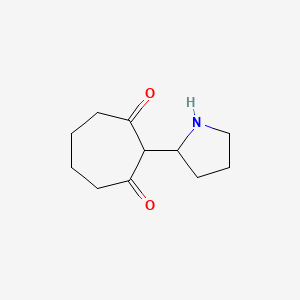

![1-({2,6-Dimethylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine](/img/structure/B13060842.png)
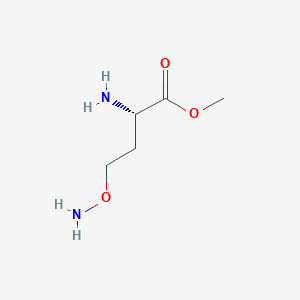
![1-[(1-Ethylcyclobutyl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060846.png)
![2-[(4-Chloro-2-methoxy-phenylcarbamoyl)-methoxy]-benzoic acid](/img/structure/B13060860.png)
![4-Chloro-5-(2-chlorophenyl)-2-(thien-2-ylmethyl)thieno[2,3-d]pyrimidine](/img/structure/B13060865.png)
![4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene](/img/structure/B13060870.png)
